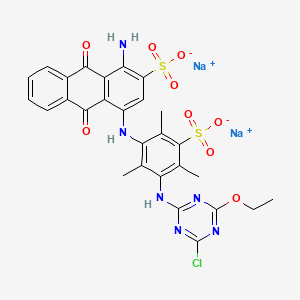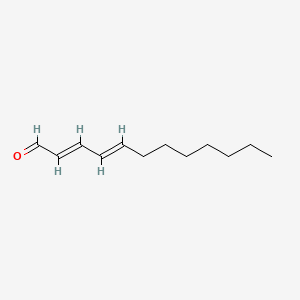
Reactive Blue 74
Übersicht
Beschreibung
Reactive Blue 74 is a dye used in the textile industry, particularly for cotton and rayon . It has a molecular formula of C28H23ClN6Na2O9S2 and a molecular weight of 733.08 .
Synthesis Analysis
The synthesis of Reactive Blue 74 involves the reaction of bromamine acid with 2,6-diaminomesitylene-4-sulfonic acid, cyanuric chloride, and ethanol. This process involves amine formation, ether formation, another amine formation, and sodium salt formation .
Molecular Structure Analysis
Reactive Blue 74 belongs to the anthraquinones class of compounds . Its structure includes a 2-anthracenesulfonic acid core, substituted with various functional groups including amines, sulfonates, and a chloro-ethoxy-triazine group .
Physical And Chemical Properties Analysis
Reactive Blue 74 is a dark blue powder . It is soluble in water, with a solubility of 100 g/L at 20°C and 140 g/L at 50°C . In strong sulfuric acid, it appears blue-black, but dilution turns it dark blue .
Wissenschaftliche Forschungsanwendungen
Oxidation and Degradation in Aqueous Solutions : RB74 undergoes oxidation and degradation in aqueous solutions through various electrochemical methods, such as the use of different electrodes and photoelectrocatalytic processes (Carneiro et al., 2005).
Photodegradation on TiO2 and ZnO Suspensions : The photocatalytic discoloration of RB74 in aqueous suspensions containing TiO2 or ZnO as catalysts has been studied. Optimized conditions for the concentration of the catalyst and pH for each reaction system were determined (Lizama et al., 2002).
Adsorption on Carbonaceous Adsorbents : The adsorption of RB74 on novel carbonaceous adsorbents derived from pecan nut shells has been investigated, demonstrating effective dye removal from aqueous solutions (Aguayo-Villarreal et al., 2014).
Decolorization in Textile Wastewater : Various studies have examined the decolorization of RB74 in textile wastewater using methods like photo-Fenton processes, electrochemical coagulation, and biological treatments with white-rot fungi (Carneiro et al., 2007), (Yang & McGarrahan, 2005), (Nilsson et al., 2006).
Electrochemical Degradation in Chloride Medium : Electrochemical degradation of RB74 in a chloride medium has been explored for the treatment of textile dyeing wastewater, with identification of intermediate compounds (Rajkumar et al., 2007).
Comparison of Treatment Methods : Comparative studies have been conducted on the effectiveness of various treatment methods, like chemical coagulation and electro-coagulation, for the removal of RB74 from fabricated wastewater (Hussein & Jasim, 2021).
Interaction with Biomolecules : Research has also looked into the interaction of dyes like Reactive Blue 2, closely related to RB74, with enzymes like cyclic nucleotide phosphodiesterase and lactate dehydrogenase, indicating potential applications in biochemical studies (Ashton & Polya, 1978).
Eigenschaften
IUPAC Name |
disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROUGDTTZOUGDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reactive Blue 74 | |
CAS RN |
12677-16-6 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)